molecular formula C15H10F2N2O2S B2815732 2,4-Difluoro-N-8-quinolinylbenzenesulfonamide CAS No. 931593-20-3

2,4-Difluoro-N-8-quinolinylbenzenesulfonamide

Cat. No.: B2815732
CAS No.: 931593-20-3
M. Wt: 320.31
InChI Key: UOYLCZKDRHYEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-N-8-quinolinylbenzenesulfonamide is a chemical compound with the molecular formula C15H10F2N2O2S. It is known for its unique structure, which includes both fluorinated benzene and quinoline moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-N-8-quinolinylbenzenesulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 8-aminoquinoline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-8-quinolinylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, and oxidizing or reducing agents like potassium permanganate or sodium borohydride for redox reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation or reduction reactions can lead to quinoline derivatives with altered electronic properties .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-N-8-quinolinylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to downstream effects. For instance, in cancer research, it has been shown to inhibit enzymes involved in cell division, thereby reducing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-N-methylbenzenesulfonamide
  • 2,4-Difluoro-N-ethylbenzenesulfonamide
  • 2,4-Difluoro-N-phenylbenzenesulfonamide

Uniqueness

Compared to these similar compounds, 2,4-Difluoro-N-8-quinolinylbenzenesulfonamide stands out due to the presence of the quinoline moiety, which imparts unique electronic and steric properties. This structural feature enhances its ability to interact with biological targets and participate in diverse chemical reactions, making it a versatile compound in scientific research .

Properties

IUPAC Name

2,4-difluoro-N-quinolin-8-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2S/c16-11-6-7-14(12(17)9-11)22(20,21)19-13-5-1-3-10-4-2-8-18-15(10)13/h1-9,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYLCZKDRHYEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C=C(C=C3)F)F)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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